molecular formula C13H16N2O2S B1227471 2-(4-Methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole

2-(4-Methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole

Cat. No. B1227471
M. Wt: 264.35 g/mol
InChI Key: FVYHWIBDYLBPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole is a member of methoxybenzenes.

Scientific Research Applications

Computational and Pharmacological Potential

2-(4-Methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole and its derivatives have been studied for their computational and pharmacological potentials. Research by Faheem (2018) focused on the computational evaluation and pharmacological properties, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study highlighted the binding and moderate inhibitory effects in various assays, particularly noting the affinity for COX-2 and 5-LOX, correlated to analgesic and anti-inflammatory effects (Faheem, 2018).

Anticonvulsive Activity

Tsitsa et al. (1989) synthesized new derivatives of 1,3,4-oxadiazoles and evaluated them for anticonvulsant activity. One particular compound, a derivative of 2-(4-methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole, demonstrated significant anticonvulsant potency (Tsitsa et al., 1989).

Corrosion Inhibition

In the field of corrosion science, Bouklah et al. (2006) explored the thermodynamic properties of derivatives of 1,3,4-oxadiazole as corrosion inhibitors. They found that these compounds, including 2-(4-methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole, exhibited excellent performance as corrosion inhibitors for mild steel in sulfuric acid media (Bouklah et al., 2006).

Antibacterial Activity

The antibacterial activity of 1,3,4-oxadiazole derivatives has been a significant area of research. Rai et al. (2009) synthesized novel derivatives and assessed their antibacterial efficacy, demonstrating that certain compounds exhibited significant activity against various bacterial strains (Rai et al., 2009).

Antimicrobial and Anticancer Agents

Ahsan and Shastri (2015) reported on the synthesis of oxadiazole analogues, characterized by their antimicrobial and antiproliferative activities. They evaluated these compounds for in vitro antiproliferative activity against various human cancer cell lines, including leukemia, lung cancer, and breast cancer, demonstrating promising results (Ahsan & Shastri, 2015).

properties

Product Name

2-(4-Methoxyphenyl)-5-(2-methylpropylthio)-1,3,4-oxadiazole

Molecular Formula

C13H16N2O2S

Molecular Weight

264.35 g/mol

IUPAC Name

2-(4-methoxyphenyl)-5-(2-methylpropylsulfanyl)-1,3,4-oxadiazole

InChI

InChI=1S/C13H16N2O2S/c1-9(2)8-18-13-15-14-12(17-13)10-4-6-11(16-3)7-5-10/h4-7,9H,8H2,1-3H3

InChI Key

FVYHWIBDYLBPNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=NN=C(O1)C2=CC=C(C=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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